molecular formula C11H13NO B186946 1-(3-Methylphenyl)pyrrolidin-2-one CAS No. 24059-72-1

1-(3-Methylphenyl)pyrrolidin-2-one

Cat. No.: B186946
CAS No.: 24059-72-1
M. Wt: 175.23 g/mol
InChI Key: XQAACMFZWHCPPN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-(3-Methylphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, are known to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This interaction leads to changes in the target, which can result in various biological effects .

Biochemical Pathways

Pyrrolidin-2-one derivatives are known to affect various biological pathways, leading to diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, the parent compound of pyrrolidin-2-one, have been studied

Result of Action

Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities . For example, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited antitumor activity against lung cancer with growth inhibition of 55% and CNS cancer with growth inhibition of 67% .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by environmental factors.

Biochemical Analysis

Cellular Effects

Pyrrolidin-2-ones have been reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . These effects suggest that 1-(3-Methylphenyl)pyrrolidin-2-one could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

It is known that pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . This suggests that this compound could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted amides. For instance, the reaction of 3-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine can yield the desired product . Another method includes the use of microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency and supports green chemistry principles .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-(3-Methylphenyl)pyrrolidin-2-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound finds applications in the synthesis of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A parent compound with similar structural features but lacking the 3-methylphenyl group.

    Pyrrolidin-2,5-dione: Another related compound with additional functional groups, offering different biological activities.

    Prolinol: A derivative with a hydroxyl group, used in various synthetic applications.

Uniqueness: 1-(3-Methylphenyl)pyrrolidin-2-one stands out due to its enhanced chemical stability and diverse biological activities. The presence of the 3-methylphenyl group provides unique steric and electronic properties, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

1-(3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-4-2-5-10(8-9)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAACMFZWHCPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310736
Record name 1-(3-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24059-72-1
Record name 1-(3-Methylphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24059-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 231482
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024059721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC231482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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